1-[(4-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
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Overview
Description
1-[(4-Chlorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a 4-chlorophenyl ring, and a methoxypropan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carboxylic acids or their derivatives.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through sulfonylation reactions, typically using methanesulfonyl chloride in the presence of a base.
Substitution with the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Addition of the Methoxypropan-2-yl Group: The methoxypropan-2-yl group is added through alkylation reactions, often using alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(4-Chlorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-[(4-Bromophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
- 1-[(4-Fluorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
- 1-[(4-Methylphenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Uniqueness: 1-[(4-Chlorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the methanesulfonyl group and the piperidine ring also contributes to its distinct properties.
Properties
Molecular Formula |
C17H25ClN2O4S |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H25ClN2O4S/c1-13(11-24-2)19-17(21)15-7-9-20(10-8-15)25(22,23)12-14-3-5-16(18)6-4-14/h3-6,13,15H,7-12H2,1-2H3,(H,19,21) |
InChI Key |
IRIQYGKTGDYWEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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